(5-(4-(((5-甲基呋喃-2-基)甲基)氨基)喹唑啉-6-基)呋喃-2-基)甲醇
描述
ML167 是细胞周期蛋白依赖性激酶 4 (Clk4) 的高度选择性抑制剂,其抑制浓度 (IC50) 为 136 纳摩尔。 它对密切相关的激酶,如 Clk1、Clk2、Clk3 和双特异性酪氨酸磷酸化调节激酶 1A 和 1B,表现出超过十倍的选择性 。 该化合物主要用于科学研究,以研究基因剪接和激酶信号通路 .
科学研究应用
ML167 在科学研究中得到了广泛的应用,特别是在以下领域:
化学: 作为研究激酶活性和抑制的探针。
生物学: 研究 Clk4 在基因剪接和细胞过程中的作用。
医学: Clk4 参与的疾病(如癌症)的潜在治疗应用。
工业: 用于开发激酶抑制剂和其他治疗剂
作用机制
ML167 通过选择性抑制 Clk4 发挥其作用。它与 Clk4 的 ATP 结合位点结合,阻止丝氨酸/精氨酸富含蛋白的磷酸化,这些蛋白是剪接体的重要组成部分。 这种抑制会破坏基因剪接并影响各种细胞过程 .
生化分析
Biochemical Properties
ML167 plays a significant role in biochemical reactions, particularly in the regulation of gene splicing . It interacts with the Cdc2-like kinases, which phosphorylate the serine/arginine-rich (SR) proteins, a major component of the spliceosome . The nature of these interactions is primarily inhibitory, with ML167 acting as a selective inhibitor of Clk4 .
Cellular Effects
The effects of ML167 on various types of cells and cellular processes are significant. It influences cell function by regulating gene splicing through its interaction with the Cdc2-like kinases
Molecular Mechanism
ML167 exerts its effects at the molecular level primarily through its inhibitory action on Clk4 . It binds to Clk4, inhibiting its activity and thereby affecting the phosphorylation of SR proteins involved in gene splicing
准备方法
合成路线和反应条件
ML167 的合成涉及多个步骤,从制备核心喹唑啉结构开始。关键步骤包括:
形成喹唑啉核心: 这通常通过适当的前体环化来实现。
官能化: 将呋喃和甲醇基团引入喹唑啉核心。
最终组装: 将官能化的喹唑啉与呋喃环偶联.
工业生产方法
虽然 ML167 的具体工业生产方法尚未得到广泛的记录,但合成过程通常遵循与实验室制备相同的原理,并已针对工业用途进行了放大。 这包括优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度 .
化学反应分析
反应类型
ML167 经历各种化学反应,包括:
氧化: ML167 中的呋喃环可以在特定条件下被氧化。
还原: 还原反应可以修饰喹唑啉核心。
取代: 甲醇基团可以被其他官能团取代.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 烷基卤化物和酰氯等试剂用于取代反应.
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,呋喃环的氧化会导致呋喃酮的形成,而喹唑啉核心的还原可以产生二氢喹唑啉 .
相似化合物的比较
类似化合物
Clk1 抑制剂: 抑制 Clk1 的化合物,例如 ML298。
Clk2 抑制剂: 抑制 Clk2 的化合物,例如 ML402。
Clk3 抑制剂: 抑制 Clk3 的化合物,例如 ML382.
独特性
ML167 由于其对 Clk4 而不是其他密切相关的激酶的高选择性而独一无二。 这种选择性使其成为研究 Clk4 在细胞过程中的特定作用的宝贵工具,而不会产生明显的脱靶效应 .
属性
IUPAC Name |
[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCFOIBAEVAOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285702-20-6 | |
Record name | 1285702-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML167 acts as an inhibitor of Cdc2-like kinase 4 (Clk4) []. Clk’s are involved in the phosphorylation of serine- and arginine-rich (SR) proteins, which are crucial components of the spliceosome, a complex responsible for gene splicing [].
A: While ML167's specific impact on splicing regulation is not extensively discussed in the provided papers, its inhibition of Clk4 suggests a potential role in modulating alternative splicing. Clk kinases are known to phosphorylate SR proteins, which are key regulators of splice site selection. Thus, ML167's inhibition of Clk4 may disrupt the phosphorylation status of SR proteins, ultimately influencing alternative splicing patterns [].
A: Research suggests that the PAK1-Clk-SRRM1 network, which includes Clk kinases, contributes to chemoresistance in acute myeloid leukemia (AML) []. By inhibiting Clk kinases, ML167 could potentially disrupt this network and enhance the sensitivity of chemoresistant AML cells to chemotherapy [].
A: Yes, studies indicate that combining ML167 with a PAK1 inhibitor (FRAX597) synergistically reduces the growth and colony-forming capacity of chemoresistant AML cells, further sensitizing them to chemotherapy [].
ANone: The molecular formula of ML167 is C19H17N3O3, and its molecular weight is 335.36 g/mol. This information can be derived from its chemical name: (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol.
ANone: The provided research papers do not offer specific details regarding the spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of ML167.
A: Computational studies using structure-based bioactive pharmacophore modeling and virtual screening have identified ML167 as a potential inhibitor of EGFR, including some of its clinically relevant mutations [].
A: ML167 exhibits a good fit with the 3D pharmacophore model of EGFR and its mutants in silico []. Furthermore, it displays favorable binding energy compared to known EGFR inhibitors like Gefitinib and Erlotinib in computational studies [].
A: The current evidence for ML167's activity against EGFR is based solely on computational studies []. Further experimental validation, including in vitro and in vivo studies, is required to confirm its efficacy and potency as an EGFR inhibitor.
ANone: The provided research articles do not delve into the detailed pharmacokinetics (absorption, distribution, metabolism, excretion) of ML167.
ANone: No information on clinical trials involving ML167 is available in the provided scientific papers.
ANone: The research papers do not provide specific details regarding the toxicity profile or potential adverse effects of ML167.
A: The provided research primarily focuses on ML167's potential in AML []. There is no information regarding its application or investigation in other diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。